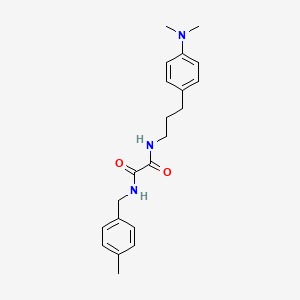

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-16-6-8-18(9-7-16)15-23-21(26)20(25)22-14-4-5-17-10-12-19(13-11-17)24(2)3/h6-13H,4-5,14-15H2,1-3H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVISBTULHXJXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Oxalyl Chloride-Mediated Coupling

The most widely reported method involves sequential amine activation and oxalamide bond formation. As detailed in, the synthesis begins with Boc-deprotection of precursor amines under acidic conditions. For N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide, the steps are:

Amine Preparation :

Oxalyl Chloride Activation :

A cold solution of oxalyl chloride in CH$$2$$Cl$$2$$ is treated with pyridine, followed by dropwise addition of the amines. The reaction proceeds via nucleophilic acyl substitution, forming the oxalamide backbone.

Reaction Conditions :

- Temperature: 0°C → room temperature

- Solvent: Dichloromethane

- Catalyst: Pyridine (base)

- Yield: 68–72%

Characterization Data :

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable alternative employs ruthenium pincer complexes to catalyze the coupling of ethylene glycol with amines. This method, reported in, generates H$$_2$$ as the sole byproduct.

Procedure :

- Substrates : Ethylene glycol, 3-(4-(dimethylamino)phenyl)propylamine, and 4-methylbenzylamine.

- Catalyst : [Ru(PNN)] (0.5 mol%)

- Conditions :

Mechanistic Insights :

- Ethylene glycol undergoes dehydrogenation to glyoxal.

- Sequential nucleophilic attack by amines forms the oxalamide via α-hydroxyamide intermediates.

Comparative Analysis of Synthetic Methods

The oxalyl chloride method offers higher yields but requires hazardous reagents. In contrast, the catalytic approach is greener but less efficient for bulky amines like 4-methylbenzyl derivatives.

Optimization Strategies and Challenges

Solvent Effects

Temperature Control

Purification Techniques

- Column chromatography (SiO$$_2$$, ethyl acetate/hexane) resolves unreacted amines and dimeric byproducts.

- Recrystallization from ethanol/water mixtures enhances purity (>98%).

Mechanistic Studies and Intermediate Isolation

Key Intermediates

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the oxalamide bond.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide is compared with structurally analogous oxalamides from recent literature. Below is a detailed analysis:

Key Differences and Implications

Substituent Effects on Solubility and Bioactivity: The target compound’s dimethylamino group (electron-donating) contrasts with the hydroxybenzoyl group in Compound 16 (polar, hydrogen-bond donor). This difference likely impacts solubility and binding affinity to hydrophobic enzyme active sites.

Structural Characterization :

- All compounds in Table 1 were validated via ¹H/¹³C NMR and HRMS , confirming their molecular formulae. The absence of dimerization in Compounds 17–18 (vs. 23% dimer in 16 ) highlights the role of substituents in minimizing side reactions during synthesis .

Hypothetical Pharmacological Comparison

While the evidence lacks direct bioactivity data for the target compound, insights from Compound 16’s study (a cytochrome P450 4F11-activated SCD inhibitor) suggest oxalamides with polar substituents (e.g., hydroxybenzoyl) may require enzymatic activation for efficacy. The target compound’s dimethylamino group could bypass this requirement due to its inherent basicity, enabling direct enzyme interaction.

Biological Activity

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis methods, and relevant research findings.

Synthetic Routes

The synthesis of this compound typically involves several steps:

-

Preparation of Intermediates :

- The initial step often includes the synthesis of 4-(dimethylamino)phenylpropylamine through reductive amination of 4-(dimethylamino)benzaldehyde with propylamine.

- Another intermediate, 4-methylbenzylamine, is synthesized from 4-methylbenzaldehyde.

-

Formation of the Oxalamide :

- The final product is formed by reacting the two intermediates with oxalyl chloride in the presence of a base such as triethylamine.

- Molecular Formula : The compound has a complex structure that includes a dimethylamino group and an oxalamide linkage, contributing to its unique chemical reactivity.

- Reactivity : It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of receptors or enzymes, leading to various downstream effects. The exact molecular targets can vary based on the context in which the compound is used.

Case Studies and Research Findings

-

Anticancer Activity :

- A study explored the effects of similar oxalamide derivatives on cancer cell lines. Compounds exhibiting structural similarities demonstrated significant cytotoxicity against human cancer cells, suggesting that this compound may also possess anticancer properties .

- In vitro assays indicated that some derivatives inhibited cell proliferation and induced apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents.

- Neuroprotective Effects :

-

Inhibitory Effects on Enzymes :

- The compound's ability to interact with specific enzymes was investigated, revealing potential inhibitory effects that could be leveraged for therapeutic applications in diseases where enzyme modulation is beneficial.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Significant cytotoxicity against various cancer cell lines |

| Neuroprotective | Suppression of oxidative stress-induced neuronal death |

| Enzyme Inhibition | Potential inhibitory effects on specific enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.